

# A Spectroscopic Showdown: Unmasking the Isomers of 1-(5-Amino-2-methylphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(5-Amino-2-methylphenyl)ethanone

Cat. No.: B1647496

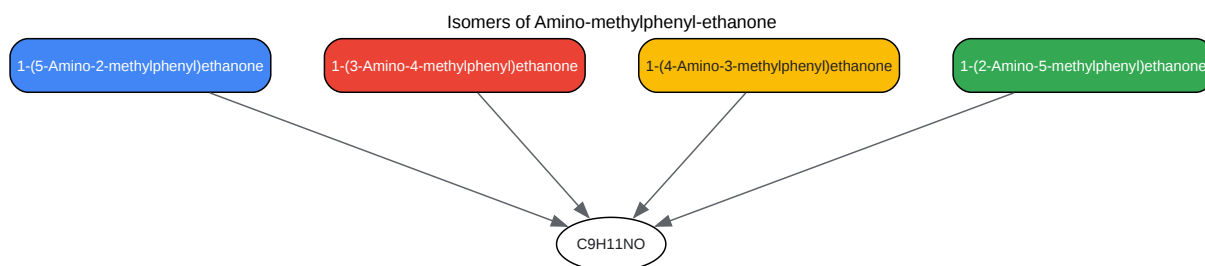
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For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of **1-(5-Amino-2-methylphenyl)ethanone** and its isomers is presented, offering a comprehensive guide to their structural elucidation. This guide provides a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The ability to distinguish between closely related isomers is paramount in the fields of chemical synthesis and pharmaceutical development, where subtle structural variations can lead to significant differences in biological activity and physical properties. This guide focuses on **1-(5-Amino-2-methylphenyl)ethanone** and its positional isomers: 1-(3-Amino-4-methylphenyl)ethanone, 1-(4-Amino-3-methylphenyl)ethanone, and 1-(2-Amino-5-methylphenyl)ethanone. Through a comparative analysis of their spectroscopic signatures, we aim to provide a clear and concise reference for their identification.

## Isomeric Landscape

The isomers under investigation share the same molecular formula,  $C_9H_{11}NO$ , and molecular weight, but differ in the substitution pattern on the phenyl ring. This variation in the relative positions of the amino and acetyl groups, ortho, meta, or para to the methyl group, gives rise to distinct spectroscopic characteristics.



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**Figure 1.** Isomeric relationship of the investigated compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **1-(5-Amino-2-methylphenyl)ethanone** and its isomers. This data has been compiled from various spectral databases and literature sources.

### Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )
1-(5-Amino-2-methylphenyl)ethanone	N-H stretch: ~3400-3200 (two bands for primary amine), C=O stretch: ~1670-1690 (conjugated ketone), C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450
1-(3-Amino-4-methylphenyl)ethanone	N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1670-1690, C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450
1-(4-Amino-3-methylphenyl)ethanone	N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1670-1690, C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450
1-(2-Amino-5-methylphenyl)ethanone	N-H stretch: ~3400-3200 (two bands), C=O stretch: ~1650-1670 (intramolecular H-bonding), C-N stretch: ~1350-1250, Aromatic C-H stretch: ~3100-3000, Aromatic C=C stretch: ~1600, 1450

Note: The C=O stretching frequency in 1-(2-Amino-5-methylphenyl)ethanone is expected to be at a lower wavenumber due to intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)

Compound	-CH <sub>3</sub> (acetyl)	-CH <sub>3</sub> (ring)	Aromatic Protons	-NH <sub>2</sub>
1-(5-Amino-2-methylphenyl)ethanone	~2.5	~2.4	~6.5-7.5 (complex pattern)	~3.5-4.5 (broad)
1-(3-Amino-4-methylphenyl)ethanone	~2.5	~2.2	~6.6-7.6 (complex pattern)	~3.5-4.5 (broad)
1-(4-Amino-3-methylphenyl)ethanone	~2.5	~2.1	~6.5-7.7 (complex pattern)	~3.5-4.5 (broad)
1-(2-Amino-5-methylphenyl)ethanone	~2.6	~2.3	~6.6-7.4 (complex pattern)	~5.5-6.5 (broad, deshielded due to H-bonding)

Note: The chemical shifts of the aromatic protons and the amino protons are highly dependent on the solvent and concentration. The values presented are approximate ranges.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)

Compound	C=O	-CH <sub>3</sub> (acetyl)	-CH <sub>3</sub> (ring)	Aromatic Carbons
1-(5-Amino-2-methylphenyl)ethanone	~198-202	~26-28	~20-22	~115-150
1-(3-Amino-4-methylphenyl)ethanone	~198-202	~26-28	~18-20	~113-152
1-(4-Amino-3-methylphenyl)ethanone	~198-202	~26-28	~17-19	~114-155
1-(2-Amino-5-methylphenyl)ethanone	~200-204	~28-30	~21-23	~116-158

Note: The exact chemical shifts of the aromatic carbons will vary significantly between isomers due to the different electronic environments.

## Mass Spectrometry (MS)

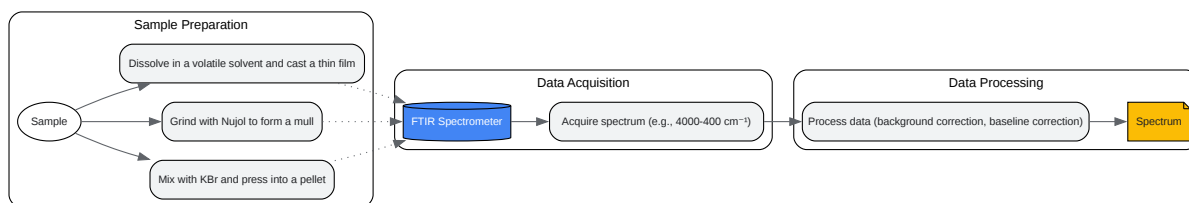
Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragmentation Peaks (m/z)
1-(5-Amino-2-methylphenyl)ethanone	149	134 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 106 ([M-COCH <sub>3</sub> ] <sup>+</sup> )
1-(3-Amino-4-methylphenyl)ethanone	149	134 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 106 ([M-COCH <sub>3</sub> ] <sup>+</sup> )
1-(4-Amino-3-methylphenyl)ethanone	149	134 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 106 ([M-COCH <sub>3</sub> ] <sup>+</sup> )
1-(2-Amino-5-methylphenyl)ethanone	149	134 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 106 ([M-COCH <sub>3</sub> ] <sup>+</sup> )

Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues for differentiation.

## Experimental Protocols

The following are general protocols for the spectroscopic techniques used in this guide. Specific instrument parameters may need to be optimized for individual samples.

### Infrared (IR) Spectroscopy



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